1-(1H-1,2,3-Benzotriazol-1-yl)nonan-2-one
Description
1-(1H-1,2,3-Benzotriazol-1-yl)nonan-2-one is a benzotriazole-derived ketone characterized by a nonan-2-one backbone substituted at the carbonyl carbon with a benzotriazole moiety. Benzotriazole derivatives are widely utilized in organic synthesis as acylating agents due to their stability and regioselectivity .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-3-4-5-6-9-13(19)12-18-15-11-8-7-10-14(15)16-17-18/h7-8,10-11H,2-6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHJYUBXEPEKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)nonan-2-one typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable nonan-2-one precursor. One common method is the nucleophilic substitution reaction where the benzotriazole moiety is introduced to the nonan-2-one backbone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)nonan-2-one involves its interaction with molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Substituent Effects on Molecular Geometry
- 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone: Crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 5.4209 Å, b = 24.4894 Å, c = 10.0555 Å, and β = 98.552° . The presence of a 4-methoxyphenyl group introduces steric and electronic effects, stabilizing the crystal lattice via π-π interactions.
1-(1H-Benzotriazol-1-yl)octan-1-one (CAS 58068-80-7):
Comparative Table: Structural Features
Reaction Yields and Conditions
- 3-(1H-1,2,3-Benzotriazol-1-yl)-2-butanone: Synthesized via alkylation of 1-(1H-benzotriazol-1-yl)propan-2-one with methyl iodide (85% yield) . Purification by column chromatography (hexanes/ethyl acetate).
(E)-1-(1H-Benzotriazol-1-yl)-3-(2-thienyl)-2-propen-1-one (1c) :
Functional Group Impact on Reactivity
- N-Acylbenzotriazoles: Mild acylating agents for N-, O-, C-, and S-acylation due to the electron-withdrawing benzotriazole group . The nonan-2-one chain in the target compound may confer slower reaction kinetics compared to shorter-chain analogs (e.g., propan-2-one derivatives).
Physicochemical Properties
Melting Points and Solubility
- 1-(1H-Benzotriazol-1-yl)-2-methyl-3-phenyl-2-propen-1-one (1e) :
- Melting point: 50.5–51.5°C, lower than aromatic-substituted analogs due to reduced crystallinity .
Biological Activity
1-(1H-1,2,3-Benzotriazol-1-yl)nonan-2-one is a compound that belongs to the benzotriazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antifungal, and antiparasitic properties.
Chemical Structure and Properties
The chemical formula of this compound is C15H21N3O. It features a nonan-2-one backbone linked to a benzotriazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the benzotriazole nucleus exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against strains such as Escherichia coli and Bacillus subtilis. The results indicated that modifications in the benzotriazole structure could enhance antimicrobial efficacy. Specifically, compounds with bulky hydrophobic groups demonstrated increased activity against these bacterial strains .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 4c | E. coli | Moderate |
| 15a | Bacillus subtilis | Potent |
| 15d | Pseudomonas fluorescens | Mild to Moderate |
Antifungal Activity
Benzotriazole derivatives have also been evaluated for their antifungal properties. Notably, certain derivatives showed effective inhibition against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 12.5 μg/ml to 25 μg/ml for these fungal strains .
| Compound | Target Fungi | MIC (μg/ml) |
|---|---|---|
| 22b | Candida albicans | 1.6 - 25 |
| 22d | Aspergillus niger | 12.5 - 25 |
Antiparasitic Activity
The antiparasitic potential of benzotriazole derivatives has been explored in relation to protozoan parasites such as Trypanosoma cruzi. One study found that specific derivatives exhibited dose-dependent inhibitory effects on epimastigote forms of the parasite, with significant reductions in parasite numbers at concentrations as low as 25 μg/ml .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various benzotriazole derivatives, compound 20 demonstrated superior activity against trypomastigotes of Trypanosoma cruzi, achieving a mortality rate of over 95% at a concentration of 50 μg/ml after a short incubation period .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of modified benzotriazoles against clinical isolates of Candida. The introduction of electron-withdrawing groups significantly enhanced antifungal potency, suggesting that structural modifications can lead to more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
